molecular formula C18H22N2O5 B3006705 Methyl 6-((benzo[d][1,3]dioxol-5-ylmethyl)carbamoyl)-6-azaspiro[2.5]octane-1-carboxylate CAS No. 2034606-86-3

Methyl 6-((benzo[d][1,3]dioxol-5-ylmethyl)carbamoyl)-6-azaspiro[2.5]octane-1-carboxylate

Cat. No.: B3006705
CAS No.: 2034606-86-3
M. Wt: 346.383
InChI Key: GGASXAPFMVSCEI-UHFFFAOYSA-N
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Description

Methyl 6-((benzo[d][1,3]dioxol-5-ylmethyl)carbamoyl)-6-azaspiro[25]octane-1-carboxylate is a complex organic compound featuring a spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-((benzo[d][1,3]dioxol-5-ylmethyl)carbamoyl)-6-azaspiro[2.5]octane-1-carboxylate typically involves multiple steps:

    Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving a suitable precursor. This often involves the use of a base such as sodium hydride (NaH) to deprotonate the precursor, followed by cyclization under controlled conditions.

    Introduction of the Benzo[d][1,3]dioxole Moiety: The benzo[d][1,3]dioxole group is introduced via a nucleophilic substitution reaction. This step may involve the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction, to attach the benzo[d][1,3]dioxole moiety to the spirocyclic core.

    Carbamoylation: The carbamoyl group is introduced using a reagent such as carbonyldiimidazole (CDI) or a similar carbamoylating agent. This step typically requires anhydrous conditions and a suitable solvent like dichloromethane (DCM).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the reactions to industrial volumes. Purification steps such as recrystallization or chromatography would be employed to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzo[d][1,3]dioxole moiety. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reduction reactions can target the carbamoyl group, converting it to an amine. Reducing agents such as lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the spirocyclic core. Reagents like sodium azide (NaN₃) can be used for such transformations.

Common Reagents and Conditions

    Oxidation: KMnO₄ in aqueous solution, CrO₃ in acetic acid.

    Reduction: LiAlH₄ in dry ether.

    Substitution: NaN₃ in dimethylformamide (DMF).

Major Products

    Oxidation: Oxidized derivatives of the benzo[d][1,3]dioxole moiety.

    Reduction: Amine derivatives of the spirocyclic core.

    Substitution: Azide-substituted spirocyclic compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique spirocyclic structure makes it a valuable intermediate in the development of novel organic compounds.

Biology

Biologically, the compound has been studied for its potential as a pharmacophore in drug design. Its ability to interact with various biological targets makes it a candidate for the development of new therapeutic agents.

Medicine

In medicine, research has focused on its potential as an anticancer agent. Studies have shown that derivatives of this compound can inhibit the growth of certain cancer cell lines by interfering with cellular processes such as mitosis.

Industry

Industrially, the compound can be used in the synthesis of specialty chemicals and materials. Its unique structure allows for the creation of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 6-((benzo[d][1,3]dioxol-5-ylmethyl)carbamoyl)-6-azaspiro[2.5]octane-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The benzo[d][1,3]dioxole moiety can interact with hydrophobic pockets in proteins, while the spirocyclic core can provide steric hindrance, affecting the binding affinity and specificity. This compound can modulate pathways involved in cell cycle regulation, apoptosis, and signal transduction.

Comparison with Similar Compounds

Similar Compounds

    Methyl 6-azaspiro[2.5]octane-1-carboxylate: Lacks the benzo[d][1,3]dioxole moiety, resulting in different biological activity.

    Benzo[d][1,3]dioxole-5-carboxylate derivatives: These compounds do not have the spirocyclic core, which affects their chemical reactivity and biological properties.

Uniqueness

The uniqueness of Methyl 6-((benzo[d][1,3]dioxol-5-ylmethyl)carbamoyl)-6-azaspiro[2.5]octane-1-carboxylate lies in its combination of a spirocyclic core and a benzo[d][1,3]dioxole moiety. This dual structural feature provides a distinct set of chemical and biological properties, making it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

methyl 6-(1,3-benzodioxol-5-ylmethylcarbamoyl)-6-azaspiro[2.5]octane-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O5/c1-23-16(21)13-9-18(13)4-6-20(7-5-18)17(22)19-10-12-2-3-14-15(8-12)25-11-24-14/h2-3,8,13H,4-7,9-11H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGASXAPFMVSCEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC12CCN(CC2)C(=O)NCC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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